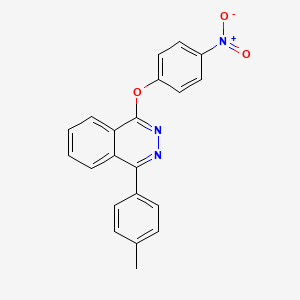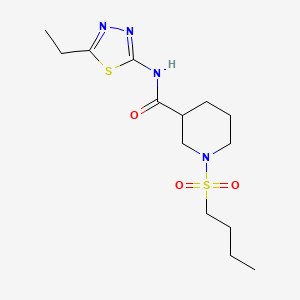
3,4-dimethyl-6-(4-morpholinylcarbonyl)-3-cyclohexene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-6-(4-morpholinylcarbonyl)-3-cyclohexene-1-carboxylic acid, also known as DMCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DMCC is a synthetic compound that is commonly used as a reference standard in drug discovery and development.
作用機序
The mechanism of action of 3,4-dimethyl-6-(4-morpholinylcarbonyl)-3-cyclohexene-1-carboxylic acid is not fully understood. This compound is believed to act as a competitive inhibitor of enzymes. This compound is also believed to act as a modulator of ion channels. This compound has been shown to inhibit the activity of a variety of enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and histone deacetylase (HDAC). This compound has also been shown to modulate the activity of ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. This compound has been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
3,4-dimethyl-6-(4-morpholinylcarbonyl)-3-cyclohexene-1-carboxylic acid has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized in high purity and yield. This compound is also a well-characterized compound that has been extensively studied in the scientific literature. This compound has several limitations for lab experiments. This compound is a synthetic compound that may not accurately represent the natural compounds found in biological systems. This compound may also have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
3,4-dimethyl-6-(4-morpholinylcarbonyl)-3-cyclohexene-1-carboxylic acid has many potential future directions for research. This compound could be used to develop new drugs for the treatment of cancer, inflammation, and neurological disorders. This compound could also be used to study the mechanism of action of existing drugs and to identify new drug targets. This compound could be used in combination with other compounds to enhance the efficacy of existing drugs. This compound could also be used to develop new diagnostic tools for the detection of cancer and other diseases. Overall, this compound is a promising compound that has many potential applications in medical research.
合成法
3,4-dimethyl-6-(4-morpholinylcarbonyl)-3-cyclohexene-1-carboxylic acid is a synthetic compound that can be prepared by a multistep reaction sequence. The synthesis of this compound involves the reaction of 3,4-dimethylcyclohex-3-ene-1-carboxylic acid with morpholine and isobutyl chloroformate. The reaction yields this compound in high purity and yield. The synthesis of this compound is a complex process and requires expertise in organic chemistry.
科学的研究の応用
3,4-dimethyl-6-(4-morpholinylcarbonyl)-3-cyclohexene-1-carboxylic acid is a versatile compound that has many potential applications in medical research. This compound is commonly used as a reference standard in drug discovery and development. This compound is used to evaluate the potency and selectivity of new drugs. This compound is also used to study the mechanism of action of drugs. This compound has been used in the development of anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs. This compound has also been used in the development of drugs for the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3,4-dimethyl-6-(morpholine-4-carbonyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-9-7-11(12(14(17)18)8-10(9)2)13(16)15-3-5-19-6-4-15/h11-12H,3-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWYJMJTBMPVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)N2CCOCC2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5326021.png)

![7-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5326030.png)
![N-{3-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5326047.png)
![ethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5326048.png)
![4-{2-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B5326049.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5326053.png)
![methyl 5-(4-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B5326066.png)

![N-[3-(4-ethoxyphenyl)propyl]propanamide](/img/structure/B5326091.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5326099.png)
![1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide](/img/structure/B5326102.png)
![3-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B5326107.png)
![3-[4-(dimethylamino)phenyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5326108.png)